N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

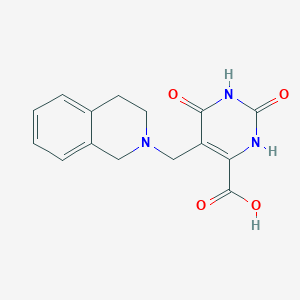

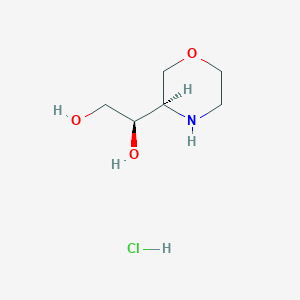

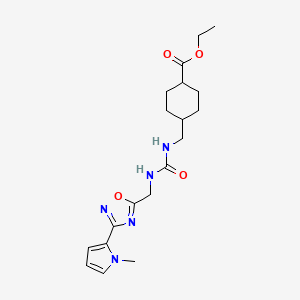

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CP-4F or CP-4F-B, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities. CP-4F has been synthesized using a straightforward method, and its unique chemical structure has made it an attractive candidate for further investigation.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis and Material Science

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as part of the 1,2,3-triazole family, plays a pivotal role in the field of organic synthesis. The stability of 1,2,3-triazoles to acidic and basic hydrolysis and their significant dipole moment make them valuable for creating hydrogen bonds and dipole-dipole interactions with biological targets, crucial in drug discovery and pharmaceutical chemistry. These compounds are also instrumental in bioconjugation, material science, and the synthesis of liquid crystals and solid-phase organic compounds. The click chemistry approach, particularly the copper(I) catalyzed azide-alkyne cycloaddition, is central to synthesizing these triazoles, offering a pathway from simple to complex molecules with high selectivity and yield (Kaushik et al., 2019).

Role in Therapeutics and Pharmacology

1,2,3-triazole derivatives, including structures similar to N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, are prominent in therapeutics due to their broad spectrum of biological activities. These compounds have been the center of interest for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The quest for new, more efficient, and eco-friendly preparations of these triazoles is ongoing, given their significant role in addressing emerging health threats, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Advancements in Eco-friendly Synthesis

In the realm of eco-friendly synthesis, advancements have been made in developing methodologies for the synthesis of 1,2,3-triazoles. These approaches emphasize new and easily recoverable catalysts, offering advantages like shorter reaction times, easier work-up, and higher yields. Such eco-friendly procedures align with the current focus on sustainable and green chemistry, underlining the significance of 1,2,3-triazoles in the pharmaceutical industry and beyond (de Souza et al., 2019).

Corrosion Inhibition in Metals

The 1,2,3-triazole derivatives, like N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, have also shown promising results as corrosion inhibitors for metals and their alloys. The 1,4-disubstituted 1,2,3-triazole derivatives, in particular, have demonstrated effectiveness in various acidic media, offering a non-toxic and environmentally friendly solution to metal corrosion, which has implications in industrial and other practical applications (Hrimla et al., 2021).

Propiedades

IUPAC Name |

N-cyclopentyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-12-7-5-11(6-8-12)9-20-10-14(18-19-20)15(21)17-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINUQNFGFBHHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)

![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)